4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile
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Overview
Description
4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C12H17N3 and a molecular weight of 203.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3/c1-15(2)8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,7-8,10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted melting point of 96.84°C and a predicted boiling point of approximately 326.7°C at 760 mmHg . The predicted density is approximately 1.0 g/cm3, and the predicted refractive index is n20D 1.54 .Scientific Research Applications
Inhibition of Cyclotrimerization Processes
Research indicates that 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile, when reacting with benzonitrile, forms a stable α-amino lithium imide. This compound limits the cyclotrimerization of benzonitrile to triazine derivatives. This finding suggests a mechanism for cyclotrimerization processes involving similar compounds (Davies et al., 1997).
Crystal Structure and Molecular Dynamics
Studies on similar compounds, such as 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, have revealed detailed information about the structure and dynamics of these molecules. The investigations include assessments of the pyramidal character of the amino group and its twisting relative to the phenyl ring. These studies are crucial for understanding the electronic and structural properties of related compounds (Heine et al., 1994).
Photolysis in Polymer Media
Research has also explored the photolysis of related benzonitrile derivatives in different media, including solid polymer phases. This research is significant for understanding the behavior of these compounds under various conditions, which could have implications for their use in materials science and photochemistry (Čík et al., 1991).
Charge Transfer and Fluorescence Dynamics
Ground-State and Excited-State Properties
Investigations into the ground-state and excited-state properties of similar aminobenzonitriles provide foundational knowledge for understanding the behavior of this compound. This includes studies on torsion, vibration, and electronic transitions, which are crucial for predicting the reactivity and stability of these compounds (Schamschule et al., 1997).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and not inducing vomiting if swallowed .
Mechanism of Action
Target of Action
The primary targets of 4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, these effects will be better understood.
Properties
IUPAC Name |
4-[[2-(dimethylamino)ethylamino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-15(2)8-7-14-10-12-5-3-11(9-13)4-6-12/h3-6,14H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOXVBNFWCMWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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